1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one is a heterocyclic compound that features a fused indole and pyrrole ring system. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from an indole derivative, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as Friedel-Crafts acylation or alkylation.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to fit into active sites of enzymes or bind to specific receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Indole: A simpler structure that lacks the fused pyrrole ring.
Pyrrole: A basic five-membered ring structure without the indole fusion.
Carbazole: Another fused ring system but with different electronic properties.
Uniqueness: 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological or material functions.
Properties
CAS No. |
58360-15-9 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,3a,4,8b-tetrahydro-1H-pyrrolo[2,3-b]indol-2-one |
InChI |
InChI=1S/C10H10N2O/c13-9-5-7-6-3-1-2-4-8(6)11-10(7)12-9/h1-4,7,10-11H,5H2,(H,12,13) |
InChI Key |
LQLOEYGFXFPCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(NC1=O)NC3=CC=CC=C23 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.